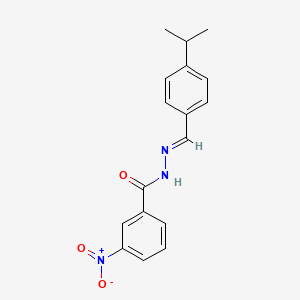

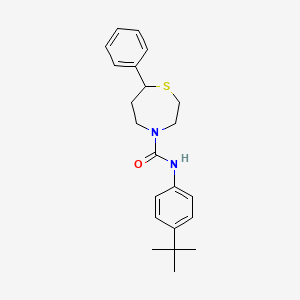

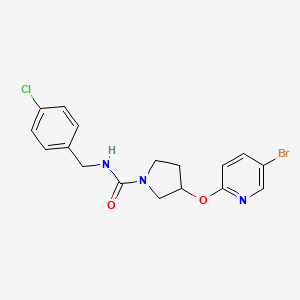

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, commonly known as INHIBITOR-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. INHIBITOR-1 is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Sensor Development

- Hg2+ Sensor : A derivative of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) was used to develop a selective heavy metal ion sensor, particularly for mercury (Hg2+). This involved the deposition of NBBSH derivatives on a glassy carbon electrode, showing enhanced sensitivity and stability in detecting Hg2+ concentrations in water samples (Hussain et al., 2017).

Polymer and Materials Science

- Photolabile Groups in Polymers : Derivatives like o-nitrobenzyl groups, closely related to (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, have been widely used in polymer and materials science. These groups enable alteration of polymer properties through irradiation, finding applications in photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Molecular Docking and Spectroscopic Studies

- Molecular Docking : A derivative, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized, including molecular docking studies that suggested its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Antimicrobial Activity

- Antimicrobial Evaluation : Various derivatives of hydrazides, including 4-nitrobenzylidene hydrazides, were synthesized and showed significant in vitro antimicrobial activity. The study indicated the importance of specific substituents for enhanced activity (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- Aroylhydrazones and Xanthine Oxidase : A series of hydrazones, including (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide, were synthesized and showed strong xanthine oxidase inhibitory activities. This has implications in the development of treatments for diseases like gout and hyperuricemia (Han et al., 2022).

Antitubercular and Antimicrobial Agents

- Thiazolidinone Derivatives : N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole, synthesized from 2-amino-5-nitrothiazole, showed promising antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2014).

Propiedades

IUPAC Name |

3-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(10-15)20(22)23/h3-12H,1-2H3,(H,19,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQTALHZMGXGE-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)

![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2881883.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)